1-Chloro-2-ethynyl-4-methoxybenzene
Overview
Description
1-Chloro-2-ethynyl-4-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-methoxybenzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of substituted alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Formation of 1-hydroxy-2-ethynyl-4-methoxybenzene or 1-amino-2-ethynyl-4-methoxybenzene.
Addition Reactions: Formation of 1,2-dihalo-4-methoxybenzene derivatives.
Oxidation Reactions: Formation of 1-chloro-2-ethynyl-4-methoxybenzaldehyde or 1-chloro-2-ethynyl-4-methoxybenzoic acid.
Scientific Research Applications
1-Chloro-2-ethynyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-2-ethynyl-4-methoxybenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The ethynyl group can participate in addition reactions, forming new carbon-carbon bonds. The methoxy group can undergo oxidation, resulting in the formation of aldehydes or carboxylic acids.
Comparison with Similar Compounds
1-Chloro-2-ethynyl-4-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: Lacks the ethynyl group, making it less reactive in addition reactions.
1-Ethynyl-4-methoxybenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
1-Chloro-2-ethynylbenzene: Lacks the methoxy group, influencing its oxidation reactions.
The presence of the chlorine, ethynyl, and methoxy groups in this compound makes it unique and versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFFXPYKZNSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.